Increased Lipophilicity and Predicted Membrane Permeability vs. Des‑Methyl Benzyl Analog
The 4‑methyl substituent on the benzyl sulfide ring increases molecular weight from 294.38 g/mol (benzyl analog) to 308.4 g/mol , adding approximately +0.5 log P units as estimated by the aromatic –CH₃ increment. In the QSAR model reported for 2‑benzylthio‑5‑(1,3,4‑oxadiazol‑2‑yl)benzenesulfonamides, lipophilicity (quantified by molecular descriptors from DRAGON software) was identified as the principal factor driving activity against HCT‑116 colon cancer cells [1]. Therefore, the 4‑methylbenzyl congener is expected to exhibit enhanced membrane permeability and potentially greater intracellular target engagement compared with the unsubstituted benzyl analog.
| Evidence Dimension | Lipophilicity (calculated log P contribution) and molecular weight |
|---|---|
| Target Compound Data | MW = 308.4 g/mol; estimated log P increment of ≈+0.5 relative to des‑methyl analog |
| Comparator Or Baseline | Benzyl 5‑[(E)‑2‑phenylethenyl]‑1,3,4‑oxadiazol‑2‑yl sulfide (CAS 672950‑60‑6), MW = 294.38 g/mol |
| Quantified Difference | ΔMW = 14.02 g/mol; Δlog P ≈ +0.5 |
| Conditions | Calculated physicochemical properties; QSAR model based on DRAGON molecular descriptors applied to HCT‑116, MCF‑7, and HeLa cell lines [1]. |
Why This Matters
Higher lipophilicity directly correlates with improved membrane crossing and, in this chemotype, with increased anticancer potency in colon cancer models, making the 4‑methylbenzyl derivative a more attractive starting point for lead optimization.
- [1] Żołnowska B, Sławiński J, Pogorzelska A, et al. Novel 2‑benzylthio‑5‑(1,3,4‑oxadiazol‑2‑yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability. Eur J Med Chem. 2017;132:63‑80. View Source
